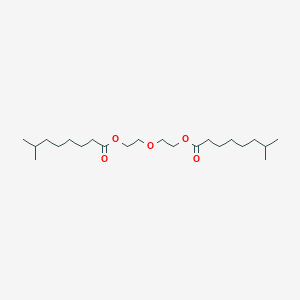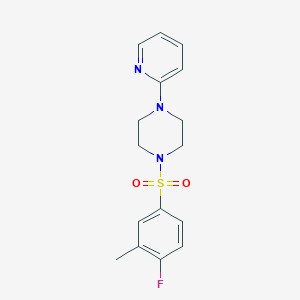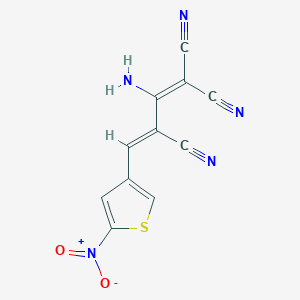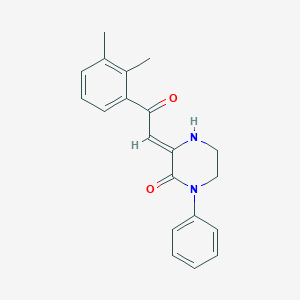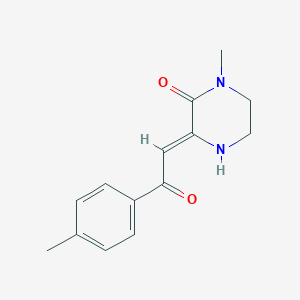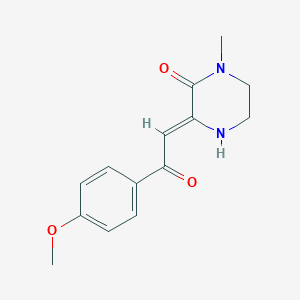
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a piperazinone derivative that has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone is not fully understood, but it is believed to act through several pathways, including inhibition of the NF-κB pathway, induction of apoptosis, and inhibition of angiogenesis. 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has also been found to modulate the expression of several genes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to exhibit several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has also been found to modulate the expression of several genes and proteins involved in cell growth and proliferation. Additionally, 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has several advantages for lab experiments, including its ease of synthesis, low cost, and potential therapeutic applications. However, 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone, including further studies on its mechanism of action, pharmacokinetics, and toxicology. Additionally, 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone could be further studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the potential use of 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone as a drug delivery system could be explored, as well as the development of new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone, or 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone, is a piperazinone derivative that has been extensively studied for its potential applications in scientific research. 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to exhibit several pharmacological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone and its potential therapeutic applications.
Méthodes De Synthèse
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone can be synthesized through several methods, including the reaction of 4-methoxybenzaldehyde and methyl piperazine-1-carboxylate in the presence of a catalyst, such as acetic acid, or by the reaction of 4-methoxybenzaldehyde and methyl piperazine-1-carboxylate with an acid catalyst, such as hydrochloric acid. The resulting product can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to exhibit several pharmacological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
178408-18-9 |
|---|---|
Nom du produit |
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-1-methylpiperazinone |
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C14H16N2O3/c1-16-8-7-15-12(14(16)18)9-13(17)10-3-5-11(19-2)6-4-10/h3-6,9,15H,7-8H2,1-2H3/b12-9- |
Clé InChI |
PIQICVQHLFPMGK-XFXZXTDPSA-N |
SMILES isomérique |
CN1CCN/C(=C\C(=O)C2=CC=C(C=C2)OC)/C1=O |
SMILES |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)OC)C1=O |
SMILES canonique |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)OC)C1=O |
Synonymes |
(3Z)-3-[2-(4-methoxyphenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
